molecular formula C7H2ClF3O B099636 3,4,5-Trifluorobenzoyl chloride CAS No. 17787-26-7

3,4,5-Trifluorobenzoyl chloride

Cat. No. B099636
CAS RN: 17787-26-7
M. Wt: 194.54 g/mol
InChI Key: YRUNCQNKZIQTEO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoyl chloride is a chemical compound with the molecular formula C7H2ClF3O . It is an aryl fluorinated building block .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trifluorobenzoyl chloride consists of seven carbon atoms, two hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom . The average mass is 194.538 Da and the monoisotopic mass is 193.974625 Da .


Chemical Reactions Analysis

3,4,5-Trifluorobenzoyl chloride may be used as a reactant in the synthesis of 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide . The specific chemical reactions involving 3,4,5-Trifluorobenzoyl chloride are not detailed in the available resources.


Physical And Chemical Properties Analysis

3,4,5-Trifluorobenzoyl chloride has a molecular weight of 194.54 . It has a refractive index of n20/D 1.4900 (lit.), a boiling point of 173-174 °C (lit.), and a density of 1.4850 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrochemical Analysis

Research involving 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, where impurity chloride was identified and analyzed, contributes to understanding the electrochemical properties of related compounds, including 3,4,5-Trifluorobenzoyl chloride. This knowledge is vital for applications in electrochemistry and materials science (Li Xiao & K. Johnson, 2003).

Synthesis of Novel Compounds

The synthesis of new compounds, such as 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, using derivatives of 3,4,5-Trifluorobenzoyl chloride, demonstrates its role in developing new chemical entities. These compounds have potential applications in various fields, including pharmaceuticals and materials science (H. Yüksek et al., 2008).

Organic Synthesis and Catalysis

In the study of AlCl3-mediated Defluorinative Diarylhydroxylation Transformation, 3,4,5-Trifluorobenzoyl chloride derivatives were utilized. This showcases the compound's importance in organic synthesis and as a precursor in catalytic processes (A. Okamoto, K. Kumeda, & N. Yonezawa, 2010).

Development of Advanced Materials

The creation of trinuclear N-heterocyclic carbene–palladium(II) complexes and their application in Suzuki–Miyaura cross-coupling reaction highlights the role of 3,4,5-Trifluorobenzoyl chloride-related compounds in the development of new materials and catalysts (Tao Wang et al., 2016).

Enhancement of Pharmaceutical Synthesis

In the preparation and determination of the sense of chirality of enantiomerically pure ethyl (−)-4,4,4-trichloro-3-hydroxy- and (+)-4,4,4-trifluoro-3-hydroxybutanoate, derivatives of 3,4,5-Trifluorobenzoyl chloride played a crucial role. This is significant for the advancement of stereoselective synthesis in pharmaceuticals (D. Seebach et al., 1984).

Safety And Hazards

3,4,5-Trifluorobenzoyl chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

3,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNCQNKZIQTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938991
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzoyl chloride

CAS RN

177787-26-7, 17787-26-7
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-Trifluorobenzoylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SP Kisil', YV Burgart, VI Saloutin - Russian journal of organic chemistry, 2001 - Springer
For the first time were obtained ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and ethyl 2-pentafluorobenzoyl-3-oxobutanoate and their copper chelates. The …
Number of citations: 3 link.springer.com
M Swetha, PV Ramana… - Organic Preparations and …, 2011 - Taylor & Francis
The azide functionality is a common progenitor for the synthesis of N-containing compounds and not only reacts with nucleophiles and electrophiles but also serves as a nitrene …
Number of citations: 54 www.tandfonline.com
J Deng, Y Wang, X Li, M Ni, M Liu, Y Liu… - Chinese Journal of …, 2011 - Wiley Online Library
A red‐emitting heteroleptic cyclometalated platinum(II) complex containing an ancillary ligand of pyrazol‐based diketone derivative was synthesized. Its optophysical and …
Number of citations: 9 onlinelibrary.wiley.com
LC Davies, F Friedlos, D Hedley, J Martin… - Journal of medicinal …, 2005 - ACS Publications
Sixteen novel polyfluorinated benzoic acid mustards have been synthesized for use in gene-directed enzyme prodrug therapy (GDEPT). Eight of these were benzoic acid l-glutamate …
Number of citations: 37 pubs.acs.org
Z Zhao, L Song, F Liu, B Zhang - ChemistrySelect, 2021 - Wiley Online Library
In this study, a series of novel functionalized benzophenone derivatives were elaborately designed and efficiently synthesized with low‐cost raw materials through a simple esterification …
H Kurata, PR Gentry, M Kokubo, HP Cho… - Bioorganic & medicinal …, 2015 - Elsevier
This Letter describes the continued optimization of the MLPCN probe ML375, a highly selective M 5 negative allosteric modulator (NAM), through a combination of matrix libraries and …
Number of citations: 24 www.sciencedirect.com
MW Cooper, X Zhang, Y Zhang… - ACS …, 2018 - ACS Publications
2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-5-phenyl-1,3,4-oxadiazole has an energy difference between the lowest excited singlet and triplet states (ΔE ST ) of ca. 0.24 eV. Introduction …
Number of citations: 8 pubs.acs.org
B Zhang, L Song, C Feng, W Tian - ChemistrySelect, 2022 - Wiley Online Library
In this study, the mono‐substituted and di‐substituted benzophenone derivatives containing the ester group were synthesized by the reaction of dihydroxy benzophenone with acyl …
E Blom, F Karimi, B Långström - Journal of Labelled …, 2009 - Wiley Online Library
Exchange of [ 18 F]fluoride with 19 F in various organofluorine compounds in concentrations ranging from 0.06 to 56 mM was explored. We aimed to explore whether exchange …
WE Butler - 2012 - doras.dcu.ie
The aim of this research was to explore the structure-activity relationship (SAR) of ferrocenyl-bioconjugates. A series of N-(ferrocenylmethylamino acid)-fluorinated-benzene …
Number of citations: 1 doras.dcu.ie

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